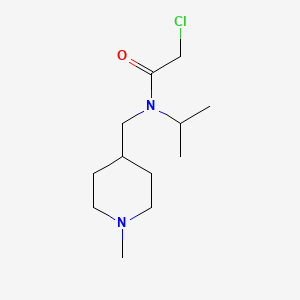

2-Chloro-N-isopropyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide

CAS No.:

Cat. No.: VC13444593

Molecular Formula: C12H23ClN2O

Molecular Weight: 246.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H23ClN2O |

|---|---|

| Molecular Weight | 246.78 g/mol |

| IUPAC Name | 2-chloro-N-[(1-methylpiperidin-4-yl)methyl]-N-propan-2-ylacetamide |

| Standard InChI | InChI=1S/C12H23ClN2O/c1-10(2)15(12(16)8-13)9-11-4-6-14(3)7-5-11/h10-11H,4-9H2,1-3H3 |

| Standard InChI Key | JVLYCWQLBZZKAD-UHFFFAOYSA-N |

| SMILES | CC(C)N(CC1CCN(CC1)C)C(=O)CCl |

| Canonical SMILES | CC(C)N(CC1CCN(CC1)C)C(=O)CCl |

Introduction

Chemical Identity and Structural Features

Basic Properties

The compound’s structure includes:

-

2-Chloroacetamide backbone: A central acetamide group with a chlorine substituent at the α-carbon.

-

N-Isopropyl group: A branched alkyl chain attached to the nitrogen of the acetamide.

-

1-Methyl-piperidin-4-ylmethyl substituent: A methyl-substituted piperidine ring linked via a methylene group to the acetamide nitrogen .

Key Functional Groups

-

Piperidine ring: A six-membered nitrogen-containing heterocycle with potential for hydrogen bonding and receptor interactions.

-

Chloro group: Enhances electrophilicity and may influence metabolic stability.

-

Isopropyl group: Contributes to hydrophobicity and steric bulk.

Synthesis and Chemical Reactivity

Reactivity Considerations

-

Chloride displacement: The α-chloro substituent may undergo nucleophilic substitution, particularly under basic conditions.

-

Piperidine interactions: The tertiary amine in the piperidine ring can act as a base or participate in hydrogen bonding.

Pharmacological and Biological Activity

Structural Analogues and Activity Trends

While no direct pharmacological data exists for 2-Chloro-N-isopropyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide, its piperidine moiety suggests potential CNS activity.

Physicochemical Properties

Solubility and Stability

-

Solubility: Likely enhanced in polar solvents (e.g., DMSO, DMF) due to the amide and piperidine groups.

-

Thermal stability: Expected stability at ambient temperatures, though decomposition may occur at high temperatures (>200°C).

Spectroscopic Data

| Technique | Key Peaks/Features | Notes |

|---|---|---|

| NMR | δ 1.2 ppm (isopropyl CH₃), δ 3.5 ppm (piperidine CH₂) | Hypothetical based on analogues |

| IR | ~1680 cm⁻¹ (amide C=O), ~2800 cm⁻¹ (C–H stretch) | Predicted from functional groups |

Research Gaps and Future Directions

-

Synthetic Optimization: Development of scalable routes to improve yield and purity.

-

Biological Profiling: Screening for receptor binding (e.g., opioid, NMDA) and enzyme inhibition (e.g., CYP450).

-

Toxicity Studies: Evaluation of hepatic and renal toxicity, particularly due to the chloro group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume